![molecular formula C26H41NO2 B2382143 (1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one CAS No. 25650-68-4](/img/structure/B2382143.png)

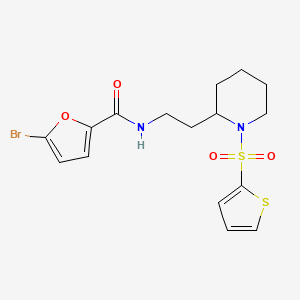

(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

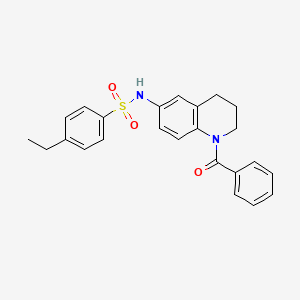

Ebeiedinone is a natural product found in Fritillaria anhuiensis, Fritillaria cirrhosa, and other organisms . It is a steroidal alkaloid that inhibits the bioactivity of human whole blood cholinesterase (ChE) at the concentration of 0.1 mM, with the inhibitory effects of 69.0% .

Molecular Structure Analysis

Ebeiedinone has a molecular formula of C27H43NO2 and a molecular weight of 413.6 g/mol . Its IUPAC name is (1R,2S,6S,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo [12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one .Physical and Chemical Properties Analysis

Ebeiedinone has a molecular weight of 413.6 g/mol, an XLogP3-AA of 5.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 0, an exact mass of 413.329379614 g/mol, a monoisotopic mass of 413.329379614 g/mol, a topological polar surface area of 40.5 Ų, a heavy atom count of 30, a formal charge of 0, and a complexity of 707 .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics in Mice

Jin et al. (2020) developed a method using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) to determine ebeiedinone in mouse blood. This study investigated the pharmacokinetics of ebeiedinone after various administrations in mice, providing foundational knowledge for further research on its pharmacological properties (Jin et al., 2020).

Alkaloid Analysis in Fritillaria ussuriensis

Yang and Duan (2012) identified ebeiedinone as one of the alkaloids isolated from Fritillaria ussuriensis. Their research contributed to understanding the chemical composition of this plant, which has implications for its medicinal use (Yang & Duan, 2012).

Phytochemical Profiling in Iranian Fritillaria spp.

Kiani et al. (2015) conducted a phytochemical study on the genus Fritillaria in Iran, identifying ebeiedinone as one of the major isosteroidal alkaloids. This research is significant for chemotaxonomic studies and understanding the phytochemical diversity within the Fritillaria genus (Kiani et al., 2015).

Research Utilisation in Health Sciences

While not directly studying ebeiedinone, Misra and Agarwal (2018) discussed the importance of scientific research in health sciences, emphasizing the need for robust methods to comprehend healthcare evidence. This context is pertinent for understanding the significance of research on compounds like ebeiedinone (Misra & Agarwal, 2018).

E-mental Health Research

Lal and Adair (2014) reviewed e-mental health literature, covering its applications and evidence base. Though not directly related to ebeiedinone, this review highlights the broader context of scientific research in health and its applications, which can be informative for understanding the place of specific compounds in healthcare research (Lal & Adair, 2014).

Wirkmechanismus

Target of Action

Ebeiedinone, a steroidal alkaloid from Fritillaria species, primarily targets cholinesterase (ChE) . Cholinesterase is an important enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.

Mode of Action

Ebeiedinone interacts with its target, cholinesterase, by inhibiting its bioactivity . It has been found to inhibit the bioactivity of human whole blood cholinesterase at a concentration of 0.1 mM, with inhibitory effects of 69.0% . This means that ebeiedinone reduces the ability of cholinesterase to break down acetylcholine, thereby increasing the levels of this neurotransmitter.

Pharmacokinetics

An ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method was established to determine ebeiedinone in mouse blood, and the pharmacokinetics of ebeiedinone after intravenous (0.5 mg/kg) and oral (2, 4, and 8 mg/kg) administration was studied . The absolute bioavailability of ebeiedinone was found to be 30.6% .

Eigenschaften

IUPAC Name |

(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41NO2/c1-15-3-5-17-9-16-4-6-19-20(22(16)14-27(17)13-15)11-23-21(19)12-25(29)24-10-18(28)7-8-26(23,24)2/h15-24,28H,3-14H2,1-2H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACRWLXAPKHHLM-CIEKDEBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2C[C@@H]3CC[C@H]4[C@@H]([C@H]3CN2C1)C[C@@H]5[C@@H]4CC(=O)[C@H]6[C@]5(CC[C@H](C6)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Ebeiedinone and what kind of compound is it?

A1: Ebeiedinone is a steroidal alkaloid first isolated from the bulbs of Fritillaria ebeiensis var. purpurea. [] It is classified as a cevanine alkaloid due to its characteristic structural features. []

Q2: Can you elaborate on the structural characteristics of Ebeiedinone?

A2: While the exact molecular formula and weight are not explicitly stated in the provided abstracts, Ebeiedinone is identified as (25S)-20-deoxy-5α-cevanin-3α-o1-6-one. [] Its structure was elucidated using physical methods and confirmed through X-ray crystallography. [] It's important to note that Ebeiedinone possesses a hydroxyl group, as evidenced by research on derivatization using 1-naphthoyl chloride. []

Q3: How is Ebeiedinone quantified in biological samples?

A3: Several analytical techniques have been employed for the analysis of Ebeiedinone. A sensitive and selective ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method has been developed for determining Ebeiedinone concentrations in mouse blood. [] This method proved valuable in pharmacokinetic studies of the compound. [] Additionally, High Performance Liquid Chromatography coupled with Diode Array Detector and Evaporative Light Scattering Detector (HPLC-DAD-ELSD) has been used to determine the content of Ebeiedinone in total alkaloid extracts. [] For improved sensitivity in analyzing various parts of Fritillaria thunbergii, LC-LTQ-Orbitrap MSn has been utilized. []

Q4: What is the bioavailability of Ebeiedinone and how is it administered?

A4: Studies in mice have shown that Ebeiedinone has an absolute bioavailability of 30.6%. [] The pharmacokinetics of the compound were investigated following both intravenous (0.5 mg/kg) and oral administration (2, 4, and 8 mg/kg). [] This suggests that Ebeiedinone can be absorbed through the gastrointestinal tract, although its oral bioavailability is relatively low.

Q5: Could you elaborate on the applications of UPLC-QTOF-MS in relation to Ebeiedinone?

A6: While not explicitly mentioned in the context of Ebeiedinone specifically, UPLC-QTOF-MS has been identified as a valuable tool for discovering potential quality markers of Fritillariae thunbergii bulbus in pneumonia studies. [] This technology's high sensitivity and ability to provide accurate mass measurements could potentially be applied to further investigate the pharmacological properties and metabolic fate of Ebeiedinone in future research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2382064.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)

![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)

![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)

![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)